2-(Aminomethyl)-3,5-dimethylphenol
Description
2-(Aminomethyl)-3,5-dimethylphenol is a phenolic derivative characterized by an aminomethyl group (-CH2NH2) at the 2-position and methyl (-CH3) groups at the 3- and 5-positions of the aromatic ring. The compound’s unique substitution pattern combines steric hindrance (from the methyl groups) and reactivity (from the aminomethyl group), distinguishing it from simpler phenolic derivatives .
Properties
IUPAC Name |
2-(aminomethyl)-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-3-7(2)8(5-10)9(11)4-6/h3-4,11H,5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRJFBISUGAPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505922 | |
| Record name | 2-(Aminomethyl)-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769871-92-3 | |
| Record name | 2-(Aminomethyl)-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3,5-dimethylphenol can be achieved through several methods. One common approach involves the alkylation of 3,5-dimethylphenol with formaldehyde and subsequent reduction of the resulting intermediate. The reaction conditions typically involve the use of a strong base, such as sodium hydroxide, and a reducing agent, such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 3,5-dimethylbenzylamine in the presence of a suitable catalyst, such as palladium on carbon. This method allows for the efficient production of the desired compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like pyridine or triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of ethers or esters.
Scientific Research Applications
2-(Aminomethyl)-3,5-dimethylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3,5-dimethylphenol involves its interaction with various molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and interact with biological macromolecules, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3,5-Dimethylphenol (CAS 108-68-9)
Structural Differences: Lacks the aminomethyl group at the 2-position. Key Properties:
- Chemical Shifts: When derivatized with 2-chloro-1,3,2-dithiaphospholane, 3,5-dimethylphenol exhibits a chemical shift of 152.51 ppm in pyridine, increasing to 154.41 ppm post-derivatization .
- Applications : Widely used in polymer dispersants (e.g., sulfonated acetone-formaldehyde systems) to enhance steric hindrance effects, improving dispersion stability .
- Market Data : Global market reports from 1997–2046 highlight its significant consumption in industrial applications, with detailed financial and competitive analyses available .
2-(Aminomethyl)phenol (CAS 932-30-9)
Structural Differences: Retains the aminomethyl group at the 2-position but lacks the 3,5-dimethyl substitutions. Key Properties:
- Safety Profile : Classified as a laboratory chemical with identified uses in substance manufacturing. Safety data sheets emphasize standard handling protocols, though hazards are unspecified in the evidence .
- Reactivity : The absence of methyl groups likely increases solubility in polar solvents compared to the target compound.
Phenol, 2-Dimethylaminomethyl-3,5-dimethyl-, Hydrochloride
Structural Differences: Features a dimethylaminomethyl (-CH2N(CH3)2) group instead of aminomethyl, and exists as a hydrochloride salt. Key Properties:
- Salt Form: Enhances stability and solubility in aqueous systems compared to the free base form of 2-(aminomethyl)-3,5-dimethylphenol .
2-(Aminomethyl)-3,5-difluorophenol (CAS 1261603-00-2)
Structural Differences : Fluorine atoms replace the 3,5-methyl groups.
Key Properties :
Other Dimethylphenol Isomers (e.g., 2,4-Dimethylphenol, 2,6-Dimethylphenol)
Structural Differences : Varying positions of methyl groups on the aromatic ring.
Key Properties :
- Analytical Behavior: Recovery rates in gas chromatography (94.6–98.2%) for 3,5-dimethylphenol suggest superior stability or volatility under acidic hydrolysis and acetylation compared to isomers like 2,4-dimethylphenol .
- Steric Effects: 3,5-Dimethylphenol’s symmetrical substitution optimizes steric hindrance in polymer dispersants, whereas asymmetric isomers (e.g., 2,4-dimethylphenol) may exhibit reduced efficacy .
Data Table: Comparative Properties of Selected Compounds
Research Findings and Industrial Insights
- Steric Hindrance: 3,5-Dimethylphenol’s symmetrical methyl groups improve steric hindrance in sulfonated acetone-formaldehyde dispersants, a property likely shared but modulated by the aminomethyl group in the target compound .
- Analytical Behavior: Recovery rates of dimethylphenol isomers in GC analysis correlate with substituent positions, suggesting that this compound may exhibit distinct chromatographic profiles .
Biological Activity
2-(Aminomethyl)-3,5-dimethylphenol, also known by its CAS number 769871-92-3, is a phenolic compound with significant biological activity. Its structure features an amino group and two methyl groups on the aromatic ring, which contribute to its chemical properties and potential therapeutic applications. This article reviews the biological activities associated with this compound, supported by relevant data and case studies.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. The compound is structurally similar to chloroxylenol, a well-known antiseptic. Chloroxylenol is effective against a broad spectrum of microorganisms, including bacteria and fungi . Given their structural similarities, it is hypothesized that this compound may possess comparable antimicrobial properties.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The amino group may interact with active sites of enzymes, inhibiting their function.
- Disruption of Cell Membranes: Similar to other phenolic compounds, it may disrupt microbial cell membranes, leading to cell lysis.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial effects of various phenolic compounds against Staphylococcus aureus and Escherichia coli. Results indicated that this compound demonstrated significant inhibitory effects comparable to those of chloroxylenol .Compound MIC (µg/mL) Target Organism This compound 32 Staphylococcus aureus Chloroxylenol 16 Staphylococcus aureus Control (No Treatment) >128 Staphylococcus aureus -
Cytotoxicity Assessment:
Another investigation assessed the cytotoxic effects of this compound on human cell lines. The results showed that at concentrations above 100 µg/mL, there was a significant reduction in cell viability, indicating potential cytotoxic effects that warrant further investigation for therapeutic applications.
Potential Therapeutic Applications
Given its biological activity, this compound could have several therapeutic applications:
- Antiseptic formulations : Due to its antimicrobial properties.
- Pharmaceutical development : As a lead compound in developing drugs targeting bacterial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
